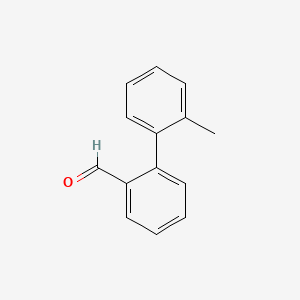

2-(2-Methylphenyl)benzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYJCMPEVOYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362667 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-68-4 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7111-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-Methylphenyl)benzaldehyde, with its two substituted aromatic rings, NMR analysis is key to confirming its constitution and understanding its conformational preferences.

While specific experimental data for this compound is not widely published, its ¹H NMR spectrum can be reliably predicted based on well-established principles and data from analogous compounds like 2-methylbenzaldehyde (B42018) and N-phenyl-1-(o-tolyl)methanimine. The spectrum is expected to be complex, particularly in the aromatic region, due to the presence of eight distinct aromatic protons.

The key signals anticipated in the ¹H NMR spectrum are:

Aldehyde Proton (-CHO): A singlet peak is expected in the highly deshielded region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

Aromatic Protons (Ar-H): The eight protons on the two phenyl rings would appear in the range of δ 7.0 to 8.0 ppm. Due to the ortho-substitution on both rings and the steric hindrance forcing a twisted conformation, all eight protons are chemically non-equivalent, leading to a series of complex multiplets (doublets, triplets, and doublet of doublets). The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic signals due to the anisotropy and electron-withdrawing nature of the carbonyl group.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group would be observed in the upfield region, likely around δ 2.3 to 2.6 ppm. For the related compound N-phenyl-1-(o-tolyl)methanimine, this signal appears at δ 2.58 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets (m) |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 14 distinct carbon signals are expected, as the molecule's asymmetry makes each carbon atom chemically unique. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

The predicted ¹³C NMR spectral regions are:

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190 to 195 ppm. For 2-methylbenzaldehyde, this peak is observed at δ 193.3 ppm. rsc.org

Aromatic Carbons (Ar-C): The 12 aromatic carbons would resonate between δ 125 and 145 ppm. The signals for the quaternary carbons (C1, C2, C1', C2') to which the other ring and the substituents are attached would typically be of lower intensity. The carbon atom attached to the aldehyde group (C1) and the carbons forming the biphenyl (B1667301) bond (C2, C1') would be found in the more downfield portion of this region.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, appearing around δ 19 to 22 ppm. The methyl carbon in N-phenyl-1-(o-tolyl)methanimine is found at δ 19.0 ppm. rsc.org

A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, while DEPT-90 would only show signals for the CH carbons, allowing for unambiguous assignment of the eight aromatic methine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound This table is predictive and based on data from analogous compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| Carbonyl (-CHO) | 190 - 195 | No Signal | No Signal |

| Aromatic Quaternary (C) | 130 - 145 | No Signal | No Signal |

| Aromatic Methine (CH) | 125 - 135 | Positive | Positive |

| Methyl (-CH₃) | 19 - 22 | Positive | No Signal |

Due to the steric clash between the ortho-methyl group and the ortho-aldehyde group, rotation around the C2-C1' biphenyl bond is restricted. This can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting enantiomers. Advanced NMR techniques are crucial for investigating such stereochemical phenomena.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment could provide definitive proof of the through-space proximity of atoms. A cross-peak between the aldehyde proton and the protons of the methyl group would confirm their spatial closeness, which is a key feature of this molecule's conformation. The intensity of NOESY cross-peaks between protons on the two different rings can also be used to estimate the dihedral angle between the rings.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of bond rotation. If the atropisomers interconvert on the NMR timescale, coalescence of signals might be observed as the temperature is raised, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint."

The IR and Raman spectra of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum is expected between 1690 and 1715 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group. Conjugation with the phenyl ring typically lowers this frequency compared to aliphatic aldehydes.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group would result in bands between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong intensity bands from the stretching of the carbon-carbon bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the C=O stretch is often weaker in Raman spectra, the aromatic C=C stretching and skeletal vibrations are typically strong, providing a clear fingerprint of the biaryl system.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on general spectroscopic principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Medium |

| Aldehyde C=O Stretch | 1715 - 1690 | IR | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Medium-Strong |

The vibrational frequencies of biphenyl systems are sensitive to the dihedral angle between the two aromatic rings. Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate the vibrational spectra for different conformations. By comparing these calculated spectra with experimental IR and Raman data, the preferred conformation in the solid state or in solution can be determined.

For this compound, the steric repulsion between the ortho substituents forces the rings out of planarity. The exact dihedral angle will influence the degree of electronic conjugation between the rings and the positions of certain vibrational modes, particularly those involving the inter-ring C-C bond and skeletal deformations of the aromatic rings. Computational studies on benzaldehyde (B42025) have shown that DFT calculations can provide excellent agreement with experimental FT-IR spectra, supporting the use of such methods for conformational analysis. nih.govconsensus.app Changes in the vibrational frequencies upon changes in solvent or temperature could also provide experimental evidence of conformational flexibility.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₁₄H₁₂O, corresponding to a molecular weight of approximately 196.24 g/mol nih.gov.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 196. Key fragmentation pathways for aromatic aldehydes typically involve the loss of a hydrogen atom or the formyl group docbrown.infolibretexts.org.

A primary fragmentation would be the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion (M-1)⁺ at m/z 195. Another significant fragmentation pathway involves the cleavage of the C-CHO bond, leading to the loss of the formyl radical (•CHO), which produces a fragment (M-29)⁺ at m/z 167 libretexts.org. Further fragmentation of the biphenyl backbone could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 196 | Molecular Ion [M]⁺ | [C₁₄H₁₂O]⁺ | Represents the intact molecule minus one electron. |

| 195 | [M-H]⁺ | [C₁₄H₁₁O]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 167 | [M-CHO]⁺ | [C₁₃H₁₁]⁺ | Loss of the formyl radical. |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation | Potential rearrangement and loss of methyl and hydrogen. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common fragment from toluene-containing structures. |

This table is based on established fragmentation patterns for aromatic aldehydes and biphenyl compounds. docbrown.infocore.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the structural characteristics can be inferred from related substituted biphenyl derivatives researchgate.netlibretexts.org. The key structural feature of such ortho-substituted biphenyls is the dihedral angle between the two aromatic rings, which is dictated by steric hindrance. Due to the presence of the ortho-methyl and ortho-aldehyde groups, a non-planar conformation is expected, which can lead to atropisomerism—a form of chirality arising from hindered rotation around a single bond libretexts.orgquora.com.

Resolving Contradictions in Crystallographic Data

A review of the existing scientific literature reveals no reported contradictions or multiple conflicting crystal structures for this compound. The absence of such data indicates that either the compound has not been extensively studied by X-ray crystallography or that the results obtained so far are consistent.

Analysis of Intermolecular Interactions and Packing Motifs

The crystal packing of this compound would be governed by a variety of non-covalent interactions. In the solid state, molecules are likely stabilized by weak intermolecular forces. Analysis of similar substituted benzaldehyde and biphenyl structures suggests that the following interactions would be prominent:

C-H···O Hydrogen Bonds: The aldehyde oxygen atom can act as a hydrogen bond acceptor, forming weak C-H···O interactions with hydrogen atoms from the aromatic rings or methyl groups of neighboring molecules.

π–π Stacking Interactions: The aromatic rings of the biphenyl system can engage in π–π stacking, contributing significantly to the crystal lattice energy. These interactions may involve offset or parallel-displaced arrangements.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule.

These combined interactions typically lead to the formation of complex three-dimensional supramolecular networks researchgate.net.

Correlation with Computational Geometry Optimization

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable molecular geometry in the absence of experimental crystallographic data gatech.edutau.ac.ilyoutube.com. For this compound, geometry optimization calculations would be used to determine key structural parameters.

The primary parameter of interest is the torsional (dihedral) angle between the two phenyl rings. Steric repulsion between the ortho-substituents (the methyl group and the aldehyde group) would force the rings to twist out of planarity libretexts.org. Computational models can predict this angle, as well as bond lengths and other bond angles. These theoretical values provide a structural hypothesis that can be validated against or compared with experimental data from X-ray crystallography should it become available.

Table 2: Representative Predicted Geometric Parameters from Computational Optimization

| Parameter | Description | Predicted Value Range |

| Dihedral Angle (C-C-C-C) | Angle between the two phenyl rings | 45° - 70° |

| C=O Bond Length | Carbonyl bond in the aldehyde group | ~1.22 Å |

| C-C Biphenyl Bond Length | Bond connecting the two phenyl rings | ~1.48 Å |

These values are typical for sterically hindered substituted biphenyls and aldehydes as determined by computational chemistry methods.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its two main chromophores: the benzaldehyde moiety and the biphenyl system.

The spectrum would likely feature two main types of electronic transitions:

π→π* Transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. The extended conjugation of the biphenyl system would likely result in strong absorption bands in the UV region.

n→π* Transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition for aromatic aldehydes typically appears as a weaker, longer-wavelength shoulder openstax.org.

For benzaldehyde itself, a strong π→π* band appears around 245-250 nm, with a weaker n→π* transition at longer wavelengths rsc.orgnist.gov. The presence of the second phenyl ring in this compound would be expected to cause a bathochromic (red) shift in the π→π* absorption maximum due to the extended conjugated system.

Study of Fluorescence Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. Biphenyl is known to be fluorescent, exhibiting emission in the UV region researchgate.net. The fluorescence properties of this compound would depend on the interplay between the fluorescent biphenyl core and the electronic nature of the benzaldehyde substituent.

While aldehydes and ketones can sometimes quench fluorescence through efficient intersystem crossing from the singlet excited state to the triplet state, the rigid structure and extended π-system of the biphenyl moiety may still permit fluorescence emission iosrjournals.orguakron.edu. The emission spectrum, if observed, would likely be red-shifted compared to that of unsubstituted biphenyl due to the presence of the carbonyl group and the extended conjugation. However, specific experimental data on the fluorescence quantum yield and emission wavelengths for this compound are not widely reported in the literature.

Absorption Characteristics and Transparency in Various Solvents

In the absence of direct experimental data for this compound, general principles of UV-Vis spectroscopy for structurally related aromatic aldehydes and biphenyl systems can provide an estimation of its behavior. The electronic absorption spectra of such molecules are primarily governed by π → π* and n → π* transitions. The biphenyl moiety would be expected to give rise to strong absorptions in the UV region, while the benzaldehyde portion contributes additional absorption features.

The polarity of the solvent can significantly influence the position and intensity of these absorption bands. For instance, in nonpolar solvents, the fine vibrational structure of the absorption bands is often more resolved. As solvent polarity increases, this fine structure may be lost, and the absorption bands can shift. This phenomenon, known as solvatochromism, is dependent on the change in dipole moment of the molecule upon electronic excitation.

For context, a study on benzaldehyde and its methylated isomers (tolualdehydes) in the gas phase revealed structured absorption spectra in the UV region. While this does not provide a direct comparison for solvated this compound, it highlights the electronic transitions inherent to the substituted benzaldehyde chromophore.

The transparency of a solution of this compound in a particular solvent is dictated by its absorption spectrum. The compound will be transparent to light at wavelengths where it does not absorb. Given its structure, it is expected to be largely transparent in the visible region of the electromagnetic spectrum, with significant absorption occurring in the ultraviolet range.

Table of Expected Absorption Behavior of this compound in Various Solvents

Lacking specific experimental data, the following table provides a qualitative prediction of the absorption characteristics based on general spectroscopic principles for similar compounds.

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift (Compared to Nonpolar Solvent) | Expected Transparency |

| Hexane | Low (1.88) | Baseline | High in the visible region |

| Dichloromethane | Medium (8.93) | Potential small shift | High in the visible region |

| Ethanol | High (24.5) | Potential shift (bathochromic or hypsochromic) | High in the visible region |

| Acetonitrile | High (37.5) | Potential shift (bathochromic or hypsochromic) | High in the visible region |

Further experimental investigation is required to accurately determine the absorption maxima, molar extinction coefficients, and transparency of this compound in a variety of solvents. Such data would be invaluable for the precise control and optimization of photochemical reactions and the design of novel optical materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)

Quantum chemical calculations are fundamental tools for investigating the molecular structure and properties of chemical compounds. Methods like Ab Initio and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a detailed understanding of molecular behavior. DFT methods, particularly using functionals like B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules.

Geometry Optimization and Structural Parameter Prediction

A crucial first step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using a selected level of theory (e.g., DFT with a basis set like 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.

The outcome of this process is a set of predicted structural parameters. For 2-(2-Methylphenyl)benzaldehyde, this would include:

Bond Lengths: The precise distances between connected atoms (e.g., C-C bonds within the phenyl rings, the C=O bond of the aldehyde group, and the C-C bond connecting the two rings).

Bond Angles: The angles formed by three connected atoms (e.g., the O=C-H angle of the aldehyde).

These predicted parameters are invaluable for understanding the molecule's steric and electronic properties.

Table 4.1: Predicted Structural Parameters for this compound (Illustrative) (Note: The following table is illustrative as specific research data is unavailable. Actual values would be generated from a DFT calculation.)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C=O Bond Length | Data not available |

| C-C (inter-ring) Bond Length | Data not available |

| Phenyl-CHO Dihedral Angle | Data not available |

| Phenyl-Methylphenyl Dihedral Angle | Data not available |

Calculation of Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity, stability, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to interact with electrophiles and nucleophiles.

Table 4.2: Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following table is illustrative as specific research data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Mulliken Charge Distribution and Electrostatic Potentials

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. This helps to identify electron-rich (negative charge) and electron-poor (positive charge) regions. For this compound, this would reveal the polarity of bonds and the reactive sites. For instance, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a nucleophilic center.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values (typically red for negative potential/electron-rich areas and blue for positive potential/electron-poor areas).

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Assessment

NICS is a computational method used to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of an aromatic ring, indicating the presence of a diatropic ring current induced by an external magnetic field. For this compound, NICS calculations would be performed for both the benzaldehyde (B42025) ring and the methylphenyl ring to confirm and quantify their aromatic character.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule in its ground state. These calculated frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be directly correlated with experimental infrared (IR) and Raman spectra.

By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated. This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions. For example, the calculation would predict a strong vibrational mode at a characteristic frequency for the C=O stretching of the aldehyde group. Theoretical calculations often yield harmonic frequencies, which are systematically higher than experimental anharmonic frequencies; thus, they are often scaled by an empirical factor for better agreement.

Table 4.3: Key Calculated Vibrational Frequencies for this compound (Illustrative) (Note: The following table is illustrative as specific research data is unavailable.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch (Methyl) | Data not available |

| C-C Ring Stretch | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

MD simulations can map the potential energy surface related to the rotation around the bond connecting the phenyl rings. This analysis helps identify the most stable, low-energy conformers. The relative orientation of the 2-methyl group and the benzaldehyde moiety is critical, as it influences the accessibility of the aldehyde functional group to incoming reagents. By understanding the dynamic behavior and conformational preferences, predictions can be made about how the molecule's shape will affect its reactivity in different chemical environments. For instance, conformations with significant steric hindrance around the aldehyde group would be expected to react more slowly in sterically demanding reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might bind to a larger receptor molecule. ijcrt.orgmdpi.com These studies are fundamental in fields like supramolecular chemistry and drug design to understand intermolecular interactions at an atomic level. ijcrt.org The process involves generating a three-dimensional model of the molecule and fitting it into the binding site of a host molecule, followed by the use of a scoring function to estimate the binding affinity. ijcrt.org

Inclusion Complexation Studies (e.g., with Cyclodextrins)

Inclusion complexation is a specific area of molecular modeling where the binding of a "guest" molecule within the cavity of a "host" molecule is investigated. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are common host molecules capable of encapsulating lipophilic compounds. nih.gov

While specific studies on the inclusion of this compound with cyclodextrins are not extensively documented, the principles can be inferred from studies on similar molecules like benzaldehyde. purdue.eduepa.gov The hydrophobic nature of the biphenyl (B1667301) structure of this compound makes it a prime candidate for encapsulation within a cyclodextrin cavity, such as that of β-cyclodextrin. Docking simulations would predict the most likely orientation of the guest molecule within the host cavity, which is typically driven by maximizing favorable hydrophobic and van der Waals interactions. The formation of such a stable 1:1 complex has been demonstrated for benzaldehyde and β-cyclodextrin. epa.gov

Host-Guest Interactions and Stability

The stability of the host-guest complex between this compound and a cyclodextrin is determined by a combination of non-covalent interactions. These include:

Hydrophobic Interactions: The primary driving force for the complexation of the nonpolar methylphenyl and phenyl rings within the nonpolar cyclodextrin cavity.

Van der Waals Forces: Close contact between the atoms of the host and guest molecules leads to these favorable, albeit weak, interactions.

Hydrogen Bonding: Potential hydrogen bonds could form between the aldehyde oxygen of the guest and the hydroxyl groups on the rim of the cyclodextrin host.

The stability of such complexes is quantified by the binding constant (Ks), where higher values indicate a more stable complex. nih.gov Computational methods can estimate the binding free energy, providing a theoretical measure of complex stability.

Table 1: Typical Energetic Contributions in Host-Guest Complexation

| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to this compound Complexation |

| Hydrophobic Effect | Variable, entropy-driven | Major driving force for inserting the aromatic rings into the CD cavity. |

| Van der Waals Forces | -0.5 to -1.0 | Contributes significantly to stability due to the snug fit of the guest. |

| Hydrogen Bonding | -1.0 to -5.0 | Possible interaction between the aldehyde oxygen and CD hydroxyl groups. |

| Electrostatic Interactions | Variable | Minor contribution due to the largely nonpolar nature of the guest. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.commdpi.com In the context of this compound, QSAR studies would involve creating a dataset of structurally similar compounds and measuring a specific activity, such as reaction rate or binding affinity. Molecular descriptors, which are numerical representations of the chemical's properties, are then used to build a predictive model. mdpi.com

Correlation of Structural Parameters with Chemical Reactivity

The reactivity of this compound can be correlated with various calculated structural and electronic parameters. These descriptors are essential for building robust QSAR models. The fundamental idea is that the electrophilic character of a chemical is a key determinant of its molecular reactivity. nih.gov

Table 2: Key Molecular Descriptors for Reactivity QSAR Models

| Descriptor Class | Specific Descriptor Example | Property Represented | Predicted Influence on Aldehyde Reactivity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents. | The 2-methyl group is weakly electron-donating, slightly decreasing the electrophilicity of the aldehyde carbon. |

| Steric | Taft Steric Parameter (Es) | Steric bulk of substituents near the reaction center. | The 2-methyl group creates significant steric hindrance, likely reducing reaction rates with bulky nucleophiles. |

| Hydrophobicity | LogP | Partition coefficient between octanol and water. | Influences solubility and transport to a reaction site in biphasic systems. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates greater electrophilicity and higher reactivity towards nucleophiles. |

Theoretical Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the reactivity and selectivity of this compound without the need for experimental data. A computational study using the B3LYP/6-31++G(d,p) level of theory, for example, can reveal details about a molecule's electronic structure. mdpi.com

Furthermore, calculating the Molecular Electrostatic Potential (MESP) map reveals the charge distribution across the molecule. mdpi.com For this compound, the MESP would show a region of negative potential (red) around the carbonyl oxygen, identifying it as a nucleophilic and hydrogen-bond-accepting site. Conversely, a region of positive potential (blue) would be found around the carbonyl carbon, confirming it as the primary electrophilic site for attack. mdpi.com These theoretical calculations provide a robust framework for predicting how and where the molecule is most likely to react.

Applications in Advanced Organic Materials and Chemical Industries

Role as an Intermediate in Fine Chemical Synthesis

As a key intermediate, 2-(2-Methylphenyl)benzaldehyde serves as a foundational molecule for the construction of more complex chemical entities. Its bifunctional nature, combining the reactivity of an aldehyde with the structural motif of a substituted biphenyl (B1667301), allows for its integration into diverse synthetic pathways.

While direct, large-scale applications of this compound as a precursor for commercially available pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The biphenyl-2-carbaldehyde framework is a recognized pharmacophore, and its derivatives are investigated in drug discovery. For instance, substituted benzaldehydes are precursors to Schiff bases, anils, and other heterocyclic systems that form the backbone of numerous pharmaceutical agents. The synthesis of novel anti-inflammatory agents has been reported starting from related benzaldehyde (B42025) derivatives. Although a specific blockbuster drug derived directly from this compound is not identified, its role as a versatile scaffold for generating libraries of compounds for biological screening is implied by the general utility of substituted benzaldehydes in medicinal chemistry.

The utility of aldehydes as building blocks in organic synthesis is well-established, and this compound is no exception. It can participate in a wide array of carbon-carbon bond-forming reactions, making it a valuable tool for the assembly of intricate molecular architectures. The aldehyde functional group is amenable to transformations such as Wittig reactions, aldol (B89426) condensations, and Grignard additions, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.

For example, in the total synthesis of complex natural products, strategically functionalized benzaldehydes are often employed to introduce key structural fragments. While a specific total synthesis employing this compound as a key building block is not prominently featured in major publications, the principles of retrosynthetic analysis identify such compounds as valuable starting materials for biaryl-containing targets. The presence of the methyl group on the second phenyl ring offers a site for further functionalization or can be used to influence the stereochemical outcome of reactions.

Table 1: Key Reactions of Aldehydes in Organic Synthesis

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Aldol Condensation | Enolate or enol | β-Hydroxy aldehyde/ketone |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Reductive Amination | Amine, reducing agent | Amine |

| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-Unsaturated dicarbonyl or related compound |

Catalytic Applications in Organic Transformations

In the realm of catalysis, this compound and its derivatives can play significant roles, either as ligands that modulate the activity of metal centers or as substrates that participate in and promote specific reaction pathways.

The biphenyl structure of this compound allows for the design of unique ligands for transition metal catalysis. While the aldehyde group itself is not a typical coordinating group for many catalytic cycles, it can be readily converted into functionalities such as imines or oximes, which can act as effective ligands.

A notable area of research involves the use of biphenyl-based phosphine (B1218219) ligands in cross-coupling reactions. Although this compound is not a phosphine ligand itself, its biphenyl core is a key structural element in highly effective ligands like SPhos. Furthermore, recent studies have explored the role of related biphenyl aldehydes in influencing the enantioselectivity of palladium-catalyzed reactions. For instance, in a study on pallada-electrocatalyzed C-H activation, this compound was included in a dataset used to train a machine learning model to predict the enantioselectivity of the reaction nih.gov. This suggests that the steric and electronic properties of the biaryl aldehyde can influence the transition state of the catalytic cycle, even if it is not formally a ligand. Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, with broad applications in the creation of pharmaceuticals, agrochemicals, and functional materials rsc.orgresearchgate.netnih.gov.

The aldehyde functionality in this compound can direct or participate in selective oxidation and cyclization reactions. While specific examples focusing solely on this compound are not abundant, the general reactivity of ortho-substituted biaryl aldehydes provides insights into its potential roles.

In the context of oxidation, the aldehyde group can be selectively oxidized to a carboxylic acid, which can then direct further reactions at other positions on the biphenyl system. The selective oxidation of benzyl (B1604629) alcohols to benzaldehydes is a crucial industrial process, and understanding the factors that prevent over-oxidation to benzoic acid is key nih.gov. While this compound is an aldehyde, its derivatives with benzylic C-H bonds could be subject to selective oxidation.

Regarding cyclization reactions, ortho-functionalized biaryls are precursors to a variety of fused ring systems. For example, intramolecular reactions involving the aldehyde group and a nucleophile introduced at the ortho-methyl group could lead to the formation of fluorene (B118485) or dibenzofuran (B1670420) derivatives. The Knoevenagel condensation of related 2-arylbenzaldehydes can be followed by an intramolecular cyclization to form indene (B144670) derivatives nih.gov. This type of transformation highlights the potential of this compound to serve as a precursor to polycyclic aromatic systems.

Development of Advanced Polymeric Materials and Dyes

The structure of this compound lends itself to incorporation into polymers and dye molecules, where the biphenyl unit can impart desirable properties such as thermal stability, rigidity, and specific photophysical characteristics.

The aldehyde functionality provides a convenient handle for polymerization reactions. For example, it can undergo condensation polymerization with various co-monomers to form polyesters, polyamides, and other classes of polymers. While specific polymers derived from this compound are not widely reported, the copolymerization of related methylphenyl-substituted acrylates (derived from the corresponding benzaldehydes) with styrene (B11656) has been explored arabjchem.org. This suggests a pathway for integrating the structural features of this compound into polymeric chains.

In the field of dyes, the biphenyl chromophore can be extended through reactions of the aldehyde group to create larger conjugated systems. For instance, condensation with aromatic amines can lead to the formation of Schiff bases, which can exhibit interesting colorimetric and fluorescent properties. Azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines, and the biphenylamine derivative of this compound could serve as a precursor to such dyes. The synthesis of reactive dyes based on complex phenyl-substituted aromatic structures is an active area of research arabjchem.orgresearchgate.net.

Monomers and Precursors for Polymer Synthesis

While specific homopolymers or copolymers derived directly from this compound as the primary monomer are not extensively documented in widely available literature, its role as a precursor in polymer synthesis is noteworthy. Aldehydes, in general, are versatile building blocks in polymer chemistry. Furthermore, monomers that contain biphenyl moieties are utilized to create covalently crosslinked polymers. These structures can exhibit unique network properties due to noncovalent intramolecular π-π interactions within their three-dimensional networks nih.gov.

The aldehyde group in this compound can participate in various polymerization reactions, such as condensation reactions, to form larger polymer backbones. For instance, benzaldehyde-functionalized molecules can be incorporated into polymer chains through reactions like nucleophilic substitution or carbodiimide (B86325) coupling researchgate.net. This functionalization is a key strategy for modifying the properties of commodity polymers, such as polyethylene, by introducing carbonyl groups that serve as sites for further chemical derivatization rsc.org. The incorporation of the rigid 2-methylphenyl-phenyl structure into a polymer backbone is anticipated to influence properties such as thermal stability, mechanical strength, and solubility.

Table 1: Potential Polymerization Reactions Involving Aldehyde Functionality

| Reaction Type | Co-reactant(s) | Resulting Linkage/Polymer Type |

| Condensation Polymerization | Diamines, Diols | Polyamides, Polyesters ksu.edu.sa |

| Passerini 3-Component Reaction | Isocyanide, Carboxylic Acid | Polymer with Ester Linkages rsc.org |

| Ugi 4-Component Reaction | Isocyanide, Carboxylic Acid, Amine | Polymer with Amide Linkages rsc.org |

| Rothemund Condensation | Pyrrole | Porphyrin Polymers wikipedia.org |

Chromophores in Dye Formulations

A significant application of this compound is as a precursor in the synthesis of photochromic dyes, particularly those belonging to the spiropyran class. wikipedia.orgsciforum.net. Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation wikipedia.orgnih.gov. This property allows for the development of "smart" materials used in optical data storage, molecular switches, and sensors wikipedia.orgsciforum.net.

Spiropyrans are typically synthesized through the condensation of an o-hydroxy aromatic aldehyde with a heterocyclic compound containing an active methylene group, such as a substituted indoline (B122111) salt wikipedia.orgsci-hub.se. In this context, this compound serves as the aldehyde component, providing a significant part of the final molecule's structure. The substituents on the aldehyde and the heterocyclic precursor are known to fine-tune the photochromic properties of the resulting dye, such as its color, switching speed, and fatigue resistance sci-hub.se. A related compound, 2'-Methyl-biphenyl-4-carbaldehyde, is noted for its utility as a precursor in the production of dyes and pigments, highlighting the role of the methyl-biphenyl-carbaldehyde scaffold in chromophore synthesis chemimpex.com.

The photochromic behavior of spiropyrans involves the following reversible reaction:

Spiropyran (SP) Form: In the dark or under visible light, the molecule exists in a colorless, thermodynamically stable, closed form. In this state, two heterocyclic rings are joined by a spiro carbon atom, and the π-systems of the two halves are orthogonal to each other wikipedia.orgnih.gov.

Merocyanine (B1260669) (MC) Form: Upon irradiation with UV light, the C-O bond at the spiro center cleaves, allowing for rotation and isomerization to an open, planar merocyanine form wikipedia.orgcarroll.edu. This open form possesses an extended π-conjugated system, which acts as a chromophore, causing it to be intensely colored wikipedia.org. The transition to the merocyanine form is also accompanied by a significant increase in the molecule's dipole moment nih.gov. The process reverses back to the colorless spiropyran form upon exposure to visible light or through thermal relaxation wikipedia.org.

Table 2: Comparison of Spiropyran (SP) and Merocyanine (MC) Isomeric Forms

| Property | Spiropyran (SP) Form | Merocyanine (MC) Form |

| Color | Typically colorless or pale yellow nih.gov | Intensely colored (e.g., blue, purple, red) wikipedia.org |

| Structure | Spirocyclic, non-planar wikipedia.org | Open-chain, planar carroll.edu |

| π-System | Two isolated, orthogonal π-systems wikipedia.org | Extended, conjugated π-system wikipedia.org |

| Polarity | Low polarity (Dipole moment ~4–6 D) nih.gov | High polarity (Dipole moment ~14–18 D) nih.gov |

| UV-Vis Absorption | Absorbs in the UV region wikipedia.org | Strong absorption band in the visible region wikipedia.org |

| Stability | Generally more thermodynamically stable wikipedia.org | Less stable, reverts to SP form wikipedia.org |

Biological and Medicinal Chemistry Research Focus on Research Approaches

Exploration of Biological Activity of Benzaldehyde (B42025) Derivatives

Benzaldehyde derivatives have been investigated for a variety of biological effects, demonstrating their potential as sources for new pharmaceuticals. These studies encompass antimicrobial, antioxidant, and anticancer activities, among others.

Antimicrobial Research Studies

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial properties, making them effective against various bacteria and fungi. nih.govmdpi.com Their mechanism of action often involves disrupting the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov This biocidal activity has led to their use as bactericides and fungicides. nih.gov

Schiff bases, which are compounds formed by the reaction of an aldehyde or ketone with a primary amine, are a significant class of benzaldehyde derivatives with demonstrated antimicrobial potential. arabjchem.orgijmrsti.com Studies have shown that Schiff bases derived from various benzaldehydes exhibit bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria) effects against both Gram-positive and Gram-negative bacteria. arabjchem.org The antimicrobial efficacy of these compounds can be enhanced through complexation with metal ions like Fe(II), Co(II), Ni(II), and Cu(II). ijmrsti.com

Furthermore, immobilizing benzaldehyde derivatives onto polymers, such as amine-terminated polyacrylonitrile, has been explored as a method to create novel antimicrobial materials for biomedical applications and water treatment. nih.govresearchgate.net

Table 1: Examples of Antimicrobial Activity in Benzaldehyde Derivatives

| Derivative Type | Target Microorganisms | Observed Effect | Reference |

|---|---|---|---|

| Benzaldehyde-derived polymers | Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi (Gram-negative), Aspergillus flavus, Aspergillus niger, Candida albicans (Fungi) | Inhibition of microbial growth. nih.govresearchgate.net | nih.govresearchgate.net |

| Schiff bases from benzaldehydes | Pathogenic Gram-positive and Gram-negative bacteria, Candida | Bacteriostatic activity; one derivative showed significant anticandida activity. arabjchem.org | arabjchem.org |

Antioxidant Activity Investigations

Certain benzaldehyde derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals that contribute to oxidative stress. mdpi.comwiserpub.com Oxidative stress is implicated in a wide range of diseases, making the study of antioxidant compounds highly relevant. wiserpub.com The antioxidant capacity of these derivatives is often linked to the presence and position of hydroxyl (-OH) groups on the aromatic ring. wiserpub.com

Dihydroxybenzaldehydes (DHB), for instance, have been studied to establish a relationship between their structure and antioxidant capacity. wiserpub.com Research indicates that only electron-donor derivatives of DHB exhibit significant antioxidant activity, and this activity is influenced by the position and dissociation of the hydroxyl groups. wiserpub.com Common laboratory methods used to quantify antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the hydrogen peroxide scavenging method. wiserpub.comijarmps.org

Table 2: Antioxidant Activity of Benzaldehyde Derivatives

| Compound Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Dihydroxybenzaldehydes (DHB) | CUPRAC, DPPH | Antioxidant capacity is related to the position of hydroxyl groups and their dissociation. Only electron-donor derivatives show activity. wiserpub.com | wiserpub.com |

| p-dimethyl amino benzaldehyde Schiff bases | DPPH, Hydrogen Peroxide Scavenging | Synthesized compounds exhibited promising antioxidant activities. ijarmps.org | ijarmps.org |

Cytotoxicity and Anti-Cancer Research

The potential of benzaldehyde derivatives as anti-cancer agents is an active area of research. Studies have shown that benzaldehyde and certain analogs can exhibit tumor-specific cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. iiarjournals.orgrgcc-international.com For example, benzaldehyde has demonstrated significantly higher cytotoxicity against oral squamous cell carcinoma (OSCC), glioblastoma, and myelogenous leukemia cell lines compared to normal human oral cells. iiarjournals.org

The mechanisms underlying their anti-cancer effects are varied. Some derivatives, like benzyloxybenzaldehydes, have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in human leukemia (HL-60) cells. researchgate.net Benzaldehyde itself has been observed to induce autophagic features in cancer cells, including the destruction of mitochondrial structures, without triggering classical apoptosis pathways. iiarjournals.org Furthermore, recent research suggests that benzaldehyde can inhibit the growth of treatment-resistant cancer cells and suppress metastasis by targeting specific protein-protein interactions crucial for cancer cell plasticity. nih.gov

Table 3: Cytotoxicity of Benzaldehyde Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value / Effect | Reference |

|---|---|---|---|

| Benzaldehyde | Human myelogenous leukemia | ~0.43 mM | iiarjournals.org |

| Benzaldehyde | Human oral squamous cell carcinoma (OSCC) | ~2.1 mM | iiarjournals.org |

| Benzaldehyde | Human glioblastoma | ~6.4 mM | iiarjournals.org |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Human leukemia (HL-60) | Significant activity at 1-10 µM | researchgate.net |

Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

Benzaldehyde derivatives are involved in a variety of enzyme-catalyzed reactions, acting as both substrates and inhibitors. Thiamine diphosphate (ThDP)-dependent enzymes, such as Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens, are notable for their ability to catalyze the formation of carbon-carbon bonds using benzaldehydes as substrates. acs.orgnih.gov This process, known as carboligation, is used to synthesize valuable chiral compounds. acs.org BAL has also been shown to catalyze novel reactions not observed in nature, such as the intramolecular Stetter reaction, highlighting its versatility in biocatalysis. nih.gov

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. proquest.com Certain ALDH isoforms, like ALDH1A3, are overexpressed in various cancers and are linked to poor patient outcomes. proquest.com Consequently, designing benzaldehyde derivatives that can selectively inhibit these enzymes is a promising strategy for cancer therapy. proquest.com Research has identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3. proquest.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule, including the presence and position of different functional groups, affects its biological activity. mdpi.com

Influence of Substituents on Biological Interactions

The biological potency of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the phenyl ring. These substituents can alter the molecule's electronic properties, size, and ability to form bonds, thereby influencing its interaction with biological targets.

Antimicrobial Activity : In studies of antimicrobial polymers functionalized with benzaldehyde derivatives, the activity was found to increase with the number of phenolic hydroxyl groups on the bioactive moiety. nih.gov This suggests that hydrogen bonding and acidity play a crucial role in their interaction with microbial cells. nih.gov

Anticancer Activity : For benzyloxybenzaldehyde derivatives tested against leukemia cells, the position of substituents was critical. Compounds with substituents at the C-2 position of the benzaldehyde ring, such as 2-(benzyloxy)benzaldehyde, showed significant cytotoxic activity. researchgate.net The electronic nature of the substituent also matters; both electron-donating (methoxy) and electron-withdrawing (chloro) groups at specific positions resulted in potent compounds. researchgate.net

Enzyme Inhibition : In the development of inhibitors for Alzheimer's disease-related enzymes, the position of substituents on benzimidazole-benzaldehyde derivatives was shown to directly affect their inhibitory potential. mdpi.com For example, the presence of chloro groups at the 3 and 4 positions of the phenyl ring resulted in the most potent compound in one study. mdpi.com

General Biological Interactions : The electronic properties of substituents (electron-donating vs. electron-withdrawing) can significantly affect how benzaldehyde derivatives interact with proteins like human serum albumin (HSA). nih.gov Stronger push/pull electronic effects from para-substituents lead to greater conformational changes in the protein. nih.gov For the specific compound 2-(2-Methylphenyl)benzaldehyde , the presence of the 2-methylphenyl group at the ortho position introduces significant steric bulk. This could influence its ability to fit into the active sites of enzymes or receptors, potentially altering its activity profile compared to less hindered benzaldehydes. The methyl group is weakly electron-donating, which could also subtly affect its electronic interactions with biological targets.

Mechanistic Studies of Biological Actions

The aldehyde group is a key functional group characterized by a carbonyl center bonded to a hydrogen atom and an R group nih.gov. This group is highly reactive and plays a significant role in the biological actions of compounds like this compound and its derivatives. Aldehydes are electrophilic in nature and can readily react with nucleophilic functional groups found in biological macromolecules such as proteins and nucleic acids nih.govnih.gov.

In biological systems, reactive aldehydes can be generated endogenously through processes like lipid peroxidation during oxidative stress nih.govnih.gov. These aldehydes are known to contribute to the pathology of various diseases associated with sustained oxidative stress, including atherosclerosis and neurodegenerative disorders nih.govnih.gov. Their ability to modify proteins and other biomolecules can disrupt cellular homeostasis and signaling pathways nih.gov.

The chemical reactivity of the aldehyde group allows it to form covalent adducts with cellular components, which can alter their structure and function. For example, aldehydes can react with the side chains of amino acid residues like cysteine, histidine, and lysine in proteins nih.gov. This modification can lead to enzyme inactivation, altered protein function, and the triggering of inflammatory responses creative-proteomics.com. At lower concentrations, some aldehydes can also act as signaling molecules, modulating gene expression and influencing processes like cell proliferation and apoptosis creative-proteomics.comcreative-proteomics.com. The specific biological effect is determined by both the characteristics of the aldehyde (the electrophile) and the target molecule (the nucleophile), as well as the cellular microenvironment nih.gov.

The therapeutic efficacy of a drug candidate is fundamentally dependent on its interaction with its biological target. For derivatives of this compound, understanding these ligand-target interactions at a molecular level is crucial for rational drug design. The binding of a ligand to its target protein is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in predicting and analyzing these interactions. For instance, the design of 2-methylphenyl-semicarbazone derivatives utilized pharmacophore modeling to identify essential structural features for biological activity, including hydrogen bond donors, acceptors, and lipophilic sites bdpsjournal.org. These models provide a 3D representation of the key interactions between a ligand and its target receptor.

Specific interactions can significantly enhance binding affinity. In related molecular scaffolds, such as terphenyl-based inhibitors, specific substituents have been shown to form key interactions that improve potency. For example, a chlorine substituent can form a halogen bond with a backbone carbonyl group of an amino acid residue, while a methoxy group can engage in hydrophobic interactions with residues like isoleucine and valine, thereby stabilizing the ligand-target complex acs.org. Similarly, benzimidazole derivatives, which are also aromatic heterocyclic compounds, are known to interact with biopolymers like DNA, often binding within the minor groove of AT-rich regions nih.gov.

The binding affinity, often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), is a critical measure of a compound's potency. For a novel series of 2-phenylquinoxaline-6-carboxylic acid derivatives, which act as fatty acid synthase (FASN) inhibitors, all synthesized compounds showed potent cytotoxicity against three cancer cell lines with IC₅₀ values below 10 μM nih.gov. This demonstrates how structural modifications based on an understanding of ligand-target interactions can lead to highly potent molecules.

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis Methodologies

The future of synthesizing 2-(2-methylphenyl)benzaldehyde and related biaryl compounds is increasingly geared towards environmentally benign processes that reduce waste, energy consumption, and the use of hazardous materials. Key research areas include the refinement of existing methods like the Suzuki-Miyaura coupling and the exploration of novel, greener alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to various C-C bond-forming reactions, including the Suzuki coupling, which is a primary method for creating the biaryl scaffold. researchgate.netmdpi.com Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially under solvent-free conditions or in green solvents like water or ethanol, to further improve the environmental footprint of the process. researchgate.netmdpi.com

Green Solvents and Catalysts: A significant push in green chemistry involves replacing traditional, volatile organic solvents with more sustainable alternatives. researchgate.net Research into Suzuki coupling reactions has demonstrated the efficacy of using water or biosolvents like 2-methyltetrahydrofuran (2-MeTHF), which can simplify product isolation and reduce environmental impact. mdpi.com The development of heterogeneous, recyclable catalysts, such as palladium nanoparticles supported on biomass-derived materials, represents another key sustainable strategy. mdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, offering both economic and environmental benefits. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Biaryl Compounds

| Feature | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation nih.govnih.gov |

| Solvents | Toluene, DMF, Dioxane | Water, Ethanol, 2-MeTHF, Ionic Liquids researchgate.net |

| Catalyst System | Homogeneous Palladium complexes | Heterogeneous supported Pd catalysts, ligand-free systems researchgate.netmdpi.com |

| Reaction Time | Several hours to days | Minutes to a few hours nih.govnih.gov |

| Workup | Solvent-intensive extraction | Simple filtration, phase separation |

| Sustainability | High energy use, solvent waste, catalyst contamination | Reduced energy, benign solvents, catalyst recyclability researchgate.netmdpi.com |

Development of Novel Catalytic Systems

Innovation in catalysis is central to advancing the synthesis and functionalization of molecules like this compound. Research is focused on creating more efficient, selective, and robust catalytic systems, with a particular emphasis on palladium-catalyzed C-H activation and the rise of organocatalysis.

Palladium-Catalyzed C-H Activation: Direct C-H bond activation has become a transformative strategy in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials like organohalides or boronic acids. nih.gov This approach offers a more atom-economical route to complex molecules. Palladium catalysis is at the forefront of this field, enabling the regioselective arylation of C-H bonds. nih.gov Specifically, this compound has been utilized in studies of pallada-electrocatalyzed C-H activation, highlighting its relevance in developing and understanding these advanced catalytic cycles. nih.gov Future research will aim to develop catalysts that can perform these activations with even greater efficiency, under milder conditions, and with a broader substrate scope, providing more direct pathways to functionalized biaryl aldehydes. nih.govmdpi.com

Organocatalysis: Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has established itself as a third pillar of catalysis alongside metal catalysis and biocatalysis. beilstein-journals.org This field offers the advantages of lower toxicity, reduced cost, and insensitivity to air and moisture compared to many metal-based catalysts. While traditionally used for other reaction types, the application of organocatalysts to C-C bond formations that could lead to biaryl structures is a burgeoning area of research. beilstein-journals.org Future work could explore the development of novel chiral amine or phosphine-based organocatalysts for the enantioselective synthesis of atropisomeric biaryl aldehydes, a class of molecules with significant potential in asymmetric synthesis and materials science.

Table 2: Emerging Catalytic Systems for Biaryl Synthesis

| Catalytic System | Description | Potential Advantages |

|---|---|---|

| Palladacycles | Pre-formed, stable palladium catalysts often incorporating one of the coupling partners. nih.gov | High stability, unique reactivity, and efficiency for specific transformations like Suzuki-Miyaura couplings. nih.gov |

| C-H Activation Catalysts | Typically Pd(II) complexes with specialized ligands that facilitate the direct functionalization of C-H bonds. nih.gov | Increased atom economy, circumvents the need for pre-functionalized substrates. |

| Heterogeneous Pd Catalysts | Palladium nanoparticles supported on materials like hydrotalcite or carbon. mdpi.com | Excellent recyclability, reduced metal contamination in the product, suitable for flow chemistry. mdpi.com |

| Organocatalysts | Metal-free small organic molecules (e.g., derived from cinchona alkaloids or prolinol). beilstein-journals.orgnih.gov | Lower toxicity, cost-effective, environmentally benign, potential for novel asymmetric transformations. beilstein-journals.org |

Advanced Materials Science Applications

The rigid, conjugated biaryl structure of this compound makes it and its derivatives attractive building blocks for advanced organic materials. Future research is expected to explore their use in organic electronics, particularly in the development of luminescent materials.

Substituted benzaldehydes and related phenyl derivatives are known to exhibit interesting spectral-luminescent properties. researchgate.net The 2-phenylbenzoxazole scaffold, which is structurally analogous to certain biaryl systems, is utilized in developing materials for electro-optical applications and fluorescent probes. mdpi.com The photoluminescent characteristics of such compounds can be tuned by altering their substitution patterns. mdpi.com

Derivatives of this compound could be investigated for applications in Organic Light-Emitting Diodes (OLEDs). The introduction of specific functional groups could lead to materials that fluoresce in different regions of the spectrum with high quantum yields. mdpi.com Furthermore, the unique steric hindrance around the biaryl bond could lead to the development of materials exhibiting aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state—a highly desirable property for device fabrication. magtech.com.cn The aldehyde functional group also provides a convenient handle for polymerization or grafting onto other material backbones, opening avenues for creating novel high-performance polymers with tailored photophysical properties. researchgate.net

Innovations in Drug Discovery and Development

The benzaldehyde (B42025) scaffold is a common feature in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The biaryl motif is also a privileged structure in medicinal chemistry. The combination of these two features in this compound suggests its potential as a core structure for the development of new therapeutic agents.

Enzyme Inhibition: One promising area is the development of enzyme inhibitors. For instance, various benzaldehyde derivatives have been synthesized and evaluated as inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes overexpressed in certain cancer stem cells. york.ac.ukwhiterose.ac.uk The 4-(diethylamino)benzaldehyde (DEAB) scaffold has been extensively studied, and analogues have shown increased potency and selectivity against specific ALDH isoforms. york.ac.ukresearchgate.net Future research could involve designing derivatives of this compound to target ALDH or other therapeutically relevant enzymes, such as cyclooxygenase-2 (COX-2), where biaryl structures are known to be effective. researchgate.net

Scaffold for Biologically Active Compounds: The aldehyde group serves as a versatile synthetic handle for elaboration into more complex structures. It can be readily converted into imines, hydrazones, or other functional groups to create libraries of new compounds for biological screening. jchr.org For example, condensation with amines or hydrazides can yield Schiff bases and hydrazones, which themselves often exhibit significant biological activity. jchr.org The benzimidazole scaffold, which can be formed from aldehydes and diamines, is found in numerous FDA-approved drugs and compounds with antifungal, anticancer, and anti-Alzheimer's properties. mdpi.com Therefore, this compound could serve as a key starting material for novel benzimidazole-based drugs that combine the steric and electronic properties of the biaryl system with the proven biological relevance of the benzimidazole core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves multicomponent oxidative synthesis, as demonstrated in the preparation of imidazole derivatives using o-tolualdehyde (2-methylbenzaldehyde) as a precursor. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) can enhance yields. For instance, o-tolualdehyde was reacted with amines and oxidants under reflux to achieve 61% yield in imidazole synthesis . Similar strategies, such as using THF as a solvent and magnesium chloride as a catalyst, have been applied to structurally related benzaldehydes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : A strong C=O stretch at ~1694 cm⁻¹ (observed in analogous benzaldehydes) .

- NMR : Distinct aromatic proton splitting patterns due to the 2-methylphenyl substituent.

- Mass Spectrometry : Molecular ion peaks corresponding to the compound’s molecular weight (e.g., m/z 208 for C₁₄H₁₂O). Comparative data from similar compounds (e.g., 2-methoxy-4-methylbenzaldehyde) can validate structural assignments .

Q. How does the methyl substituent position influence the compound’s stability under various storage conditions?

- Methodological Answer : The 2-methyl group introduces steric hindrance, potentially reducing reactivity with oxidizing agents. Storage recommendations for benzaldehyde derivatives include using amber glassware, inert atmospheres (N₂/Ar), and temperatures below 4°C. Avoid exposure to light and oxidizing agents, as aldehydes are prone to autoxidation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) can model electronic effects of the methyl substituent on the aldehyde’s electrophilicity. For example, Fukui indices and HOMO-LUMO gaps predict regioselectivity in nucleophilic attacks. Kinetic studies (e.g., Arrhenius plots) on analogous compounds, such as 2-[(2-bromophenyl)methoxy]benzaldehyde, reveal activation energies and rate constants under varying conditions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substituent variations (e.g., 4-methoxy vs. 2-methyl groups). For example, 2-hydroxy-4-methoxybenzaldehyde showed antioxidant activity in EFSA assessments, while 2-(2-methylphenyl) derivatives exhibited antimicrobial effects. Use in vitro assays (e.g., MIC for antimicrobial activity) and computational docking to identify binding interactions .

Q. What strategies exist for regioselective functionalization of this compound in complex molecule synthesis?

- Methodological Answer : Leverage directing groups (e.g., -OMe, -SMe) to control electrophilic substitution. For example:

- Ortho-Directing Effects : The methyl group directs electrophiles to the para position of the benzaldehyde ring.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can modify the 2-methylphenyl moiety. Optimize Pd-catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity for selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.